Cas no 2361655-78-7 (1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one)

1-(4-Methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one is a synthetic organic compound featuring a piperazine core functionalized with a methanesulfonyl group and an acryloyl moiety. This structure confers reactivity as a Michael acceptor, making it valuable in medicinal chemistry and drug development, particularly for targeted covalent inhibition. The methanesulfonyl group enhances solubility and metabolic stability, while the acryloyl group enables selective covalent binding to nucleophilic residues in biological targets. Its well-defined reactivity profile and modular synthesis allow for precise modifications, facilitating the design of potent and selective inhibitors. The compound is typically utilized in research settings for probing enzyme mechanisms or developing therapeutic agents.
1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one structure
2361655-78-7 structure
Product name:1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one
CAS No:2361655-78-7
MF:C9H16N2O3S
Molecular Weight:232.299941062927
CID:5880134
PubChem ID:139017232

1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • EN300-26575331
    • 1-(2-Methyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one
    • 1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one
    • Z3325092246
    • 2361655-78-7
    • インチ: 1S/C9H16N2O3S/c1-4-9(12)11-6-5-10(7-8(11)2)15(3,13)14/h4,8H,1,5-7H2,2-3H3
    • InChIKey: SYSZDOANBQVAMS-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCN(C(C=C)=O)C(C)C1)(=O)=O

計算された属性

  • 精确分子量: 232.08816355g/mol
  • 同位素质量: 232.08816355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 358
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.1Ų
  • XLogP3: -0.2

1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26575331-0.05g
1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one
2361655-78-7 95.0%
0.05g
$246.0 2025-03-20

1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one 関連文献

1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-oneに関する追加情報

Introduction to 1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one (CAS No. 2361655-78-7) in Modern Chemical and Pharmaceutical Research

1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one, identified by the CAS number 2361655-78-7, represents a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic compound features a piperazine core substituted with a 4-methanesulfonyl group and an ethylidene ketone moiety, making it a versatile scaffold for medicinal chemistry applications. The structural attributes of this molecule not only contribute to its reactivity but also open up diverse possibilities in the development of novel therapeutic agents.

The 4-methanesulfonyl substituent is particularly noteworthy, as it introduces a polar, electron-withdrawing group that can modulate the compound's pharmacokinetic properties. This feature is often exploited in drug design to enhance binding affinity to biological targets while improving solubility and metabolic stability. In recent years, such modifications have been extensively studied for their potential in creating more effective and selective drugs.

One of the most compelling aspects of 1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one is its utility as a building block in synthesizing more complex molecules. Researchers have leveraged this compound to develop derivatives with enhanced pharmacological profiles. For instance, its incorporation into kinase inhibitors has shown promise in preclinical studies, particularly in targeting diseases associated with aberrant signaling pathways. The piperazine core, known for its ability to interact with various biological receptors, provides a robust framework for designing molecules that can modulate neurotransmitter systems or inflammatory responses.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies suggest that the 4-methanesulfonyl group can engage in favorable interactions with specific amino acid residues in protein targets, thereby enhancing binding affinity. These insights have guided the optimization of analogs with improved pharmacological activity. Additionally, the ethylidene ketone moiety offers opportunities for further functionalization, allowing chemists to introduce additional pharmacophores or improve metabolic robustness.

The pharmaceutical industry has shown particular interest in compounds featuring piperazine derivatives due to their broad spectrum of biological activity. 1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one exemplifies how structural modifications can fine-tune pharmacological properties. Its synthesis involves multi-step organic reactions that highlight the compound's synthetic accessibility, making it an attractive candidate for large-scale production if needed.

In clinical research, derivatives of this compound have been explored for their potential therapeutic effects in various conditions. While no direct clinical trials have been conducted with the parent compound yet, preclinical data suggest that it may exhibit anti-inflammatory or antipsychotic properties. These findings are based on its structural similarity to known active pharmaceutical ingredients (APIs) and its ability to interact with relevant biological pathways.

The chemical stability of 1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one is another critical factor that has been investigated. Studies indicate that under appropriate storage conditions, the compound remains stable, which is essential for both industrial production and laboratory applications. This stability ensures consistent quality and efficacy when used in subsequent synthetic steps or as an intermediate.

The environmental impact of synthesizing and handling this compound is also a consideration in modern pharmaceutical research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Such approaches align with broader industry trends toward sustainable chemistry practices.

Future directions for research on 1-(4-methanesulfonyl-2-methylpiperazin-1-yl)prop-2-en-1-one include exploring its potential as an intermediate in producing novel drug candidates. The versatility of its structure allows for further derivatization, enabling chemists to tailor properties such as solubility, bioavailability, and target specificity. Additionally, investigating its role in combination therapies could uncover synergistic effects that enhance therapeutic outcomes.

In summary,1-(4-methanesulfonyl-2-methylpiperazin-1-y l)prop - 2 - en - 1 - one (CAS No . 2361655 - 78 - 7) stands out as a promising molecule in chemical and pharmaceutical research . Its unique structural features , combined with its synthetic accessibility , make it a valuable asset for developing innovative therapeutic agents . As research progresses , this compound is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas .

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